3-Methylbenzyl cyanide
Overview
Description
3-Methylbenzyl cyanide is a chemical compound with the molecular formula C9H9N . It is also known by other names such as 2-(3-methylphenyl)acetonitrile, m-Tolylacetonitrile, and m-Methylphenylacetonitrile . The molecular weight of this compound is 131.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methylphenyl)acetonitrile . The InChI representation isInChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3
. The Canonical SMILES representation is CC1=CC(=CC=C1)CC#N
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 131.17 g/mol . It has an XLogP3 value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Scientific Research Applications
Synthesis and Chemical Applications
Research into polymethylbenzyl cyanides, closely related to 3-Methylbenzyl cyanide, has demonstrated their utility in synthesizing polysubstituted 3-Isochromanone derivatives. For instance, the reaction of polymethylbenzyl cyanides with fuming nitric acid in dichloromethane has been shown to yield benzyl nitrates, which can be hydrolyzed into 3-isochromanone derivatives. These compounds have potential applications in pharmaceuticals and fine chemical synthesis, highlighting the importance of cyanide derivatives in organic chemistry (Suzuki & Hanafusa, 1974).
Environmental Applications
Cyanide compounds, by extension, including those related to this compound, are studied for their removal from water and wastewater due to their toxicity. The use of granular activated carbon (GAC) for adsorbing cyanide from industrial effluents showcases a critical environmental application. The process parameters such as pH, temperature, and adsorbent dose significantly influence the cyanide removal efficiency, making it a viable method for detoxifying water sources contaminated with cyanide (Dash, Balomajumder, & Kumar, 2009).
Biotechnology and Bioengineering
Cyanine dyes, which share a functional group with this compound, are utilized in bioengineering and optical imaging due to their fluorescent properties. The development of dendronized polymers for cyanine dye encapsulation addresses issues such as poor aqueous stability and lack of selectivity. These polymers, capable of forming stable micelles, have applications in cellular internalization and bioimaging, indicating the role of cyanide derivatives in advancing biomedical research (Kumar et al., 2018).
Analytical Chemistry
In analytical chemistry, cyanide derivatives are used as fluorescent probes for detecting cyanide ions in environmental samples. The development of highly selective and sensitive sensors for cyanide ion detection underscores the importance of cyanide-related research in monitoring and ensuring environmental safety. Such sensors can distinguish cyanide ions from other anions, providing tools for real-time environmental monitoring and safeguarding human health (Jothi et al., 2022).
Safety and Hazards
3-Methylbenzyl cyanide is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . Safety measures include avoiding breathing its mist/vapors/spray, using it only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
3-Methylbenzyl cyanide, also known as 2-(3-methylphenyl)acetonitrile, is a chemical compound with the formula C9H9N Benzylic compounds, in general, are known to undergo reactions at the benzylic position .
Mode of Action
It is known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to participate in various organic reactions, including free radical bromination and nucleophilic substitution . These reactions can potentially affect various biochemical pathways, depending on the specific targets and conditions.
Pharmacokinetics
The compound’s molecular weight of 1311745 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be metabolized to cyanide in the body , which interacts with cytochrome oxidase, impairing cellular respiration .
Cellular Effects
The cellular effects of 3-Methylbenzyl cyanide are primarily due to its metabolism to cyanide. Cyanide ions interfere with cellular respiration, resulting in the body’s tissues being unable to use oxygen . This can lead to symptoms such as headache, dizziness, fast heart rate, shortness of breath, and vomiting .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to cyanide. Cyanide ions inhibit cytochrome oxidase, a key enzyme in the electron transport chain, thereby disrupting cellular respiration . This inhibition prevents the body’s tissues from using oxygen, leading to hypoxia and potentially cell death .
Temporal Effects in Laboratory Settings
It is known that cyanide, the metabolite of this compound, can cause acute toxic effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .
Dosage Effects in Animal Models
Cyanide poisoning, which can result from exposure to this compound, has been studied extensively in animal models .
Metabolic Pathways
This compound is metabolized to cyanide in the body . Cyanide is then further metabolized into thiocyanate, which is less toxic and can be excreted in the urine .
Transport and Distribution
It is known that cyanide, the metabolite of this compound, can be absorbed through the skin .
Subcellular Localization
Given that its metabolite, cyanide, inhibits cytochrome oxidase in the mitochondria, it is likely that this compound or its metabolites may also localize to the mitochondria .
properties
IUPAC Name |
2-(3-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJADIOTNFDWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183673 | |
Record name | m-Methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2947-60-6 | |
Record name | (3-Methylphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2947-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzeneacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2947-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylbenzeneacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK65R23ZZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.